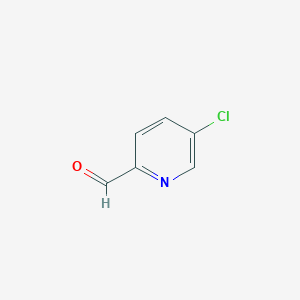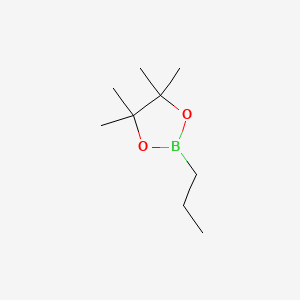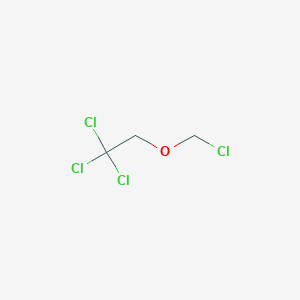
Chloromethyl 2,2,2-Trichloroethyl Ether
Descripción general
Descripción
Chloromethyl 2,2,2-Trichloroethyl Ether is a chemical compound with the molecular formula C3H4Cl4O and a molecular weight of 197.86 . It is a liquid at 20°C . It contains a total of 11 bonds, including 7 non-H bonds, 1 rotatable bond, and 1 aliphatic ether .
Molecular Structure Analysis
The Chloromethyl 2,2,2-Trichloroethyl Ether molecule contains a total of 11 bond(s). There are 7 non-H bond(s), 1 rotatable bond(s), and 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
Chloromethyl 2,2,2-Trichloroethyl Ether is a liquid at 20°C . It has a molecular weight of 197.86 . The compound is heat sensitive and should be stored at temperatures below 0°C .Aplicaciones Científicas De Investigación
Chloromethylation of Aromatic Compounds
- Summary of the Application : Chloromethyl 2,2,2-Trichloroethyl Ether is used in the chloromethylation of aromatic compounds. This process is important because chloromethyl substituted aromatic compounds are key intermediates that can be easily transformed into a variety of fine chemicals, polymers, and pharmaceuticals .
- Methods of Application or Experimental Procedures : The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid, catalyzed by ZnI2 in CH2Cl2 under mild conditions . The reaction proceeds smoothly at 5−10°C in a short time and provides good yields .
- Results or Outcomes : The p-substituted benzyl chloride was exclusively afforded from the various aromatic hydrocarbons screened. Moreover, the chloromethylation of biphenyl provided the mono-chloromethylated product in good yield .
Safety And Hazards
Chloromethyl 2,2,2-Trichloroethyl Ether is considered hazardous. It is highly flammable and causes serious eye irritation. It is suspected of causing cancer and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using personal protective equipment as required .
Propiedades
IUPAC Name |
1,1,1-trichloro-2-(chloromethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4O/c4-2-8-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHPCVJGAHVTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452130 | |
| Record name | Chloromethyl 2,2,2-Trichloroethyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl 2,2,2-Trichloroethyl Ether | |
CAS RN |
69573-75-7 | |
| Record name | Chloromethyl 2,2,2-Trichloroethyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl 2,2,2-Trichloroethyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



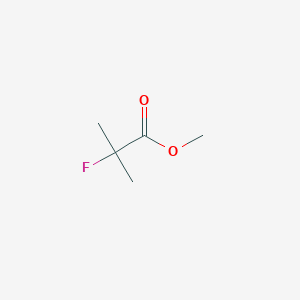
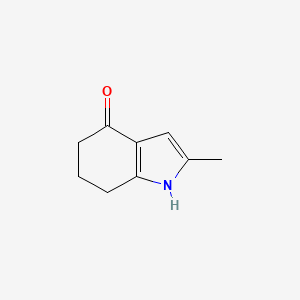
![2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B1588508.png)
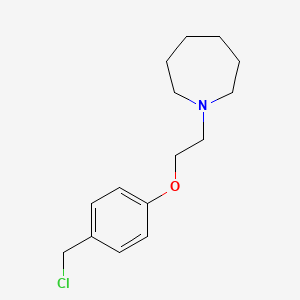
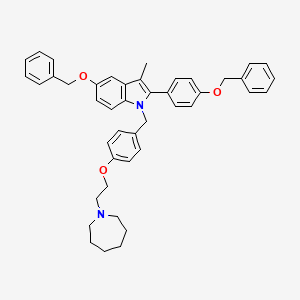
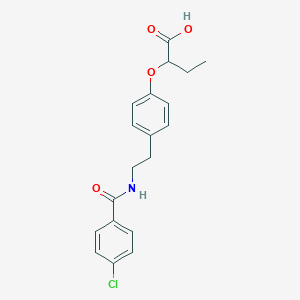
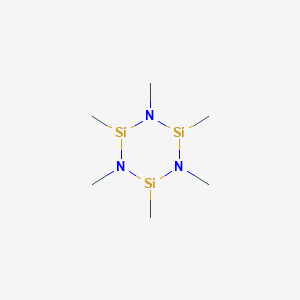
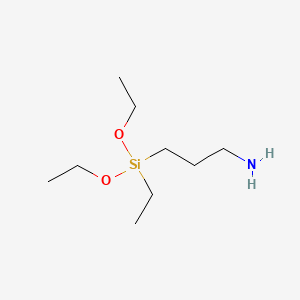
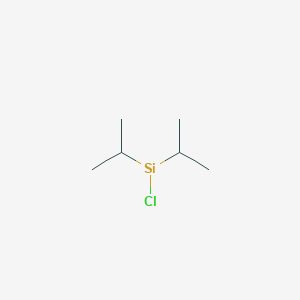
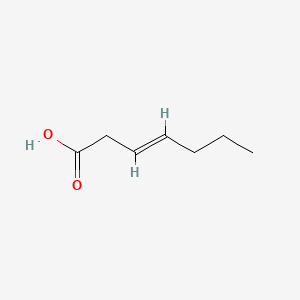
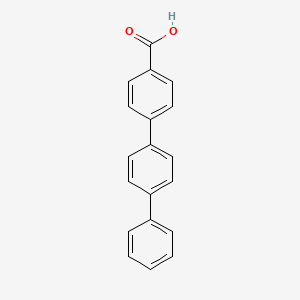
![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)
